

# Application Notes and Protocols: SRI-37240 in Combination with Other CFTR Modulators

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## Compound of Interest

Compound Name: SRI-37240

Cat. No.: B10855002

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## Introduction

**SRI-37240** is a novel small molecule identified through high-throughput screening as a potent inducer of translational readthrough of premature termination codons (PTCs) in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. Nonsense mutations, which introduce PTCs, lead to the production of truncated, non-functional CFTR protein, a major cause of cystic fibrosis (CF) in a significant portion of patients. **SRI-37240** and its more potent derivative, SRI-41315, offer a promising therapeutic strategy by enabling the ribosome to bypass these premature stop signals, leading to the synthesis of full-length, functional CFTR protein.

These compounds have demonstrated a synergistic effect when used in combination with other CFTR modulators, particularly aminoglycosides such as G418. This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of **SRI-37240** and its analogs in combination with other CFTR modulators for research and drug development purposes.

## Mechanism of Action

**SRI-37240** induces a pause at stop codons, thereby inhibiting premature translation termination.<sup>[1]</sup> Its more potent derivative, SRI-41315, functions by a novel mechanism involving the reduction of the eukaryotic release factor 1 (eRF1) abundance.<sup>[1]</sup> eRF1 is a critical protein

that recognizes stop codons and mediates the termination of protein synthesis. By promoting the degradation of eRF1, SRI-41315 decreases the efficiency of termination at PTCs, allowing for the incorporation of a near-cognate amino acid and the continuation of translation. This mechanism is distinct from that of aminoglycosides like G418, which bind to the ribosomal decoding site to induce readthrough. The complementary mechanisms of action of SRI compounds and aminoglycosides underlie their observed synergistic effects.

## Data Presentation

The following tables summarize the quantitative data from preclinical studies on the efficacy of **SRI-37240** and SRI-41315 in combination with G418 for restoring CFTR protein expression and function.

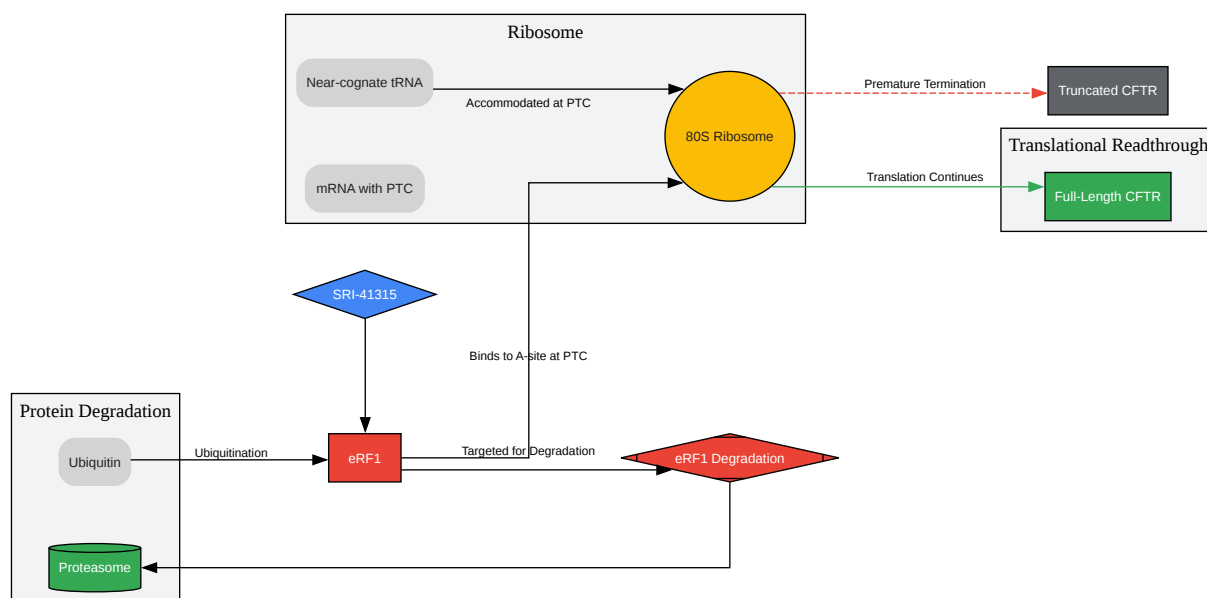
Table 1: Restoration of Full-Length CFTR Protein Expression in FRT Cells Expressing G542X-CFTR

Treatment	Concentration	Mean Full-Length CFTR Protein Level (% of Wild-Type)
Vehicle (DMSO)	-	Not reported
SRI-37240	10 $\mu$ M	~6%
G418	100 $\mu$ g/mL	~9%
SRI-37240 + G418	10 $\mu$ M + 100 $\mu$ g/mL	~25%

Table 2: Restoration of CFTR Channel Function (Forskolin-Stimulated Conductance) in FRT Cells Expressing G542X-CFTR

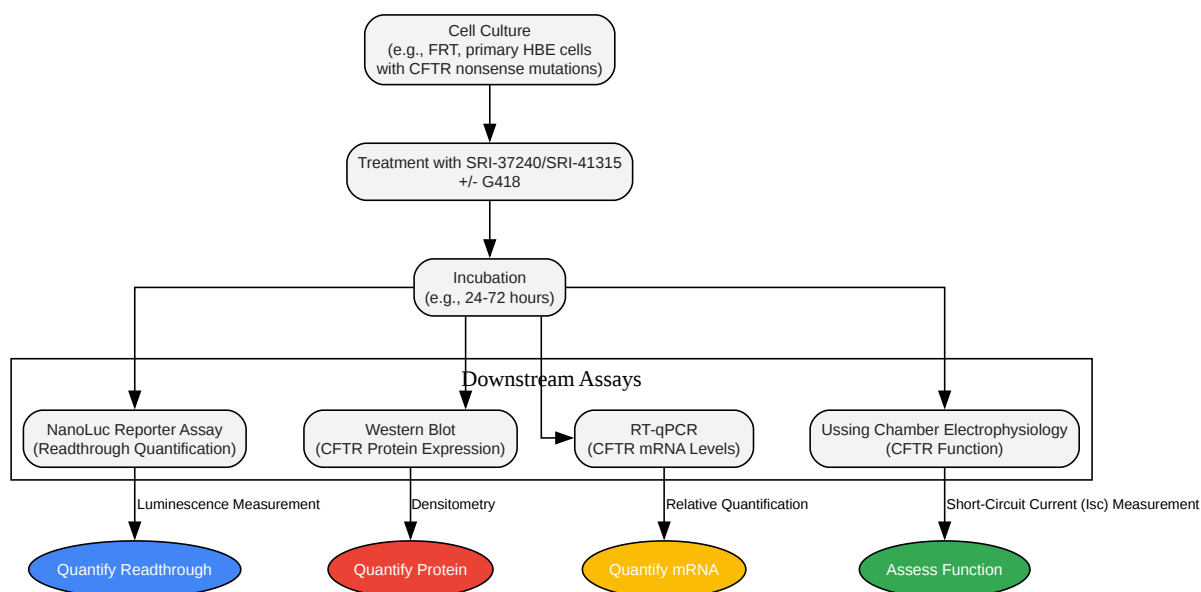
Treatment	Concentration	Mean Forskolin-Stimulated Conductance (% of Wild-Type)
Vehicle (DMSO)	-	Not reported
SRI-37240	10 $\mu$ M	1.4%
G418	100 $\mu$ g/mL	1.0%
SRI-37240 + G418	10 $\mu$ M + 100 $\mu$ g/mL	10.5%

## Mandatory Visualization



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Caption: Mechanism of SRI-41315-induced translational readthrough.



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Caption: General experimental workflow for evaluating SRI compounds.

## Experimental Protocols

Note: The following protocols are representative and should be optimized for specific experimental conditions. For precise details, refer to the supplementary information of the primary literature, such as Sharma et al., Nature Communications, 2021.

### NanoLuc Reporter Assay for Translational Readthrough

This assay quantifies the efficiency of translational readthrough by measuring the activity of NanoLuc luciferase, which is only produced when a premature termination codon is bypassed.

Materials:

- HEK293T cells
- NanoLuc reporter plasmid containing a CFTR nonsense mutation upstream of the NanoLuc gene
- Lipofectamine 2000 (or other suitable transfection reagent)
- Opti-MEM
- DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
- **SRI-37240**, SRI-41315, G418
- Nano-Glo Luciferase Assay Reagent
- White, opaque 96-well plates
- Luminometer

Protocol:

- Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density of  $2 \times 10^4$  cells per well in 100  $\mu$ L of complete DMEM. Incubate overnight at 37°C in a 5% CO<sub>2</sub> incubator.
- Transfection:
  - For each well, dilute 100 ng of the NanoLuc reporter plasmid in 25  $\mu$ L of Opti-MEM.
  - In a separate tube, dilute 0.3  $\mu$ L of Lipofectamine 2000 in 25  $\mu$ L of Opti-MEM and incubate for 5 minutes at room temperature.
  - Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
  - Add 50  $\mu$ L of the DNA-lipid complex to each well.

- Treatment: 24 hours post-transfection, remove the medium and replace it with 100  $\mu$ L of fresh complete DMEM containing the desired concentrations of **SRI-37240**, SRI-41315, G418, or combinations thereof. Include appropriate vehicle controls (e.g., DMSO).
- Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Lysis and Luminescence Measurement:
  - Equilibrate the plate and the Nano-Glo Luciferase Assay Reagent to room temperature.
  - Add 100  $\mu$ L of Nano-Glo reagent to each well.
  - Lyse the cells by shaking the plate on an orbital shaker for 3 minutes.
  - Measure the luminescence using a plate-reading luminometer.
- Data Analysis: Normalize the luminescence readings to a control (e.g., vehicle-treated cells) to determine the fold-change in readthrough efficiency.

## Ussing Chamber Electrophysiology for CFTR Function

This protocol measures ion transport across a polarized epithelial cell monolayer to assess CFTR channel function.

### Materials:

- Fischer Rat Thyroid (FRT) cells stably expressing G542X-CFTR
- Permeable supports (e.g., Transwell inserts)
- Ussing chamber system
- Ringer's solution
- Forskolin
- CFTRinh-172
- Amiloride

- **SRI-37240**, SRI-41315, G418

#### Protocol:

- Cell Culture on Permeable Supports: Seed FRT-G542X cells onto permeable supports and culture until a confluent and polarized monolayer is formed (typically 7-10 days).
- Treatment: Treat the cell monolayers with the desired compounds (**SRI-37240**, SRI-41315, G418, or combinations) for 48-72 hours prior to the Ussing chamber measurements.
- Ussing Chamber Setup:
  - Mount the permeable supports containing the cell monolayers in the Ussing chambers.
  - Fill both the apical and basolateral chambers with pre-warmed Ringer's solution.
  - Equilibrate the system for 20-30 minutes.
- Measurement of Short-Circuit Current (Isc):
  - Measure the baseline Isc.
  - Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
  - Add forskolin to the basolateral chamber to activate CFTR through cAMP stimulation. An increase in Isc indicates CFTR-mediated chloride secretion.
  - Add CFTRinh-172 to the apical chamber to inhibit CFTR activity. The decrease in Isc confirms that the current is CFTR-specific.
- Data Analysis: Calculate the change in Isc ( $\Delta$ Isc) in response to forskolin and CFTRinh-172. Compare the  $\Delta$ Isc of treated cells to that of vehicle-treated and wild-type CFTR-expressing cells.

## Western Blotting for CFTR Protein Expression

This protocol is for the detection and quantification of full-length CFTR protein.

#### Materials:

- Treated cell monolayers
- RIPA buffer with protease inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels (6% acrylamide)
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against CFTR
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Protocol:

- Cell Lysis: Lyse the treated cell monolayers in RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 37°C for 15 minutes.
- SDS-PAGE: Separate the protein samples on a 6% SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation:

- Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane three times with TBST and then incubate with a chemiluminescent substrate.
- Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Perform densitometry to quantify the intensity of the bands corresponding to full-length CFTR (Band C). Normalize to a loading control (e.g.,  $\beta$ -actin or GAPDH).

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## References

- 1. A small molecule induces readthrough of cystic fibrosis CFTR nonsense mutations | EurekAlert! [eurekalert.org]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)